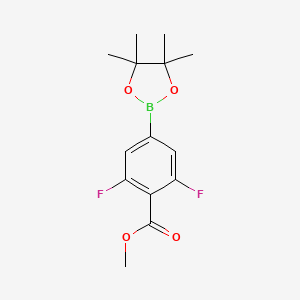

2,6-Difluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)benzoato de metilo

Descripción general

Descripción

“Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the CAS number 1321613-00-6 . It is also known as "3,5-Difluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester" .

Synthesis Analysis

The synthesis of this compound involves a suspension of compound H3, Bis(pinacolato)diborn, Pd(dppf)Cl2, and KOAc in dixoane. The mixture is heated to 70°C quickly for 2 hours .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 373.0±42.0 °C and a predicted density of 1.19±0.1 g/cm3 . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza ampliamente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales para la formación de enlaces carbono-carbono en la síntesis orgánica . El grupo éster borónico en el compuesto reacciona con varios haluros de arilo o vinilo en presencia de un catalizador de paladio, lo que lleva a la formación de derivados de biarilo o estireno. Esta reacción es fundamental en la síntesis de productos farmacéuticos, agroquímicos y materiales orgánicos.

Terapia de captura de neutrones

Como compuesto que contiene boro, tiene aplicaciones potenciales en la terapia de captura de neutrones (TCN), un tipo de tratamiento del cáncer. Los átomos de boro pueden capturar neutrones térmicos, lo que lleva a reacciones nucleares que producen partículas alfa y núcleos de litio, que pueden destruir las células cancerosas .

Sistemas de administración de fármacos

La porción de éster borónico del compuesto se puede utilizar para crear profármacos o sistemas de administración de fármacos. El éster borónico se puede diseñar para que se hidrolice en condiciones fisiológicas, liberando el fármaco activo en el sitio diana .

Síntesis de dioxaborolanos

Sirve como precursor para la síntesis de varios 2-aril-4,4,5,5-tetrametil-1,3,2-dioxaborolanos, que son intermedios valiosos en la síntesis orgánica y se pueden transformar aún más en otros grupos funcionales .

Desarrollo de nuevos medicamentos

Las características estructurales del compuesto lo hacen adecuado para el diseño de nuevos medicamentos. Su grupo éster borónico puede formar enlaces covalentes reversibles con azúcares, aminoácidos y nucleótidos, lo cual es útil en el desarrollo de inhibidores enzimáticos o moduladores de receptores .

Sensores químicos

Debido a la unión reversible de los ácidos borónicos con los dioles, este compuesto se puede utilizar para desarrollar sensores químicos para detectar azúcares u otras biomoléculas. Esto es particularmente útil en el monitoreo de los niveles de glucosa en pacientes diabéticos .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via a process known as protodeboronation . Protodeboronation of pinacol boronic esters, such as this compound, involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The protodeboronation process is known to be involved in various transformations, including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

For instance, boronic esters are only marginally stable in water, and their hydrolysis rate is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in organic synthesis, enabling the construction of complex molecular structures .

Action Environment

The action, efficacy, and stability of the compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used should be carefully considered.

Propiedades

IUPAC Name |

methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAZQBFMFDOBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321613-00-6 | |

| Record name | Methyl 2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B1427014.png)

![Methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)

![(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one](/img/structure/B1427026.png)

![2-chloro-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427029.png)

![Methyl 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1427031.png)